molecular formula C20H27N5O3 B12250492 ethyl 4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}piperazine-1-carboxylate

ethyl 4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}piperazine-1-carboxylate

Cat. No.: B12250492
M. Wt: 385.5 g/mol
InChI Key: VCLPGACBPQFYIK-UHFFFAOYSA-N
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Description

Ethyl 4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}piperazine-1-carboxylate typically involves multiple steps. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Ethyl 4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDK4 and CDK6), which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C20H27N5O3

Molecular Weight

385.5 g/mol

IUPAC Name

ethyl 4-(8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C20H27N5O3/c1-3-28-20(27)24-10-8-23(9-11-24)19-21-13-16-14(2)12-17(26)25(18(16)22-19)15-6-4-5-7-15/h12-13,15H,3-11H2,1-2H3

InChI Key

VCLPGACBPQFYIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=C3C(=CC(=O)N(C3=N2)C4CCCC4)C

Origin of Product

United States

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